2-chloro-N-(4-chlorophenyl)acetamide

Antifungal susceptibility Candida albicans Structure-activity relationship

2-Chloro-N-(4-chlorophenyl)acetamide (CAS 3289-75-6), also referred to as 2,4′-dichloroacetanilide or N-(4-chlorophenyl)-2-chloroacetamide, is a chlorinated acetamide derivative with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol. It belongs to the N-substituted phenyl-2-chloroacetamide class, which is recognized for its broad utility as a synthetic intermediate in pharmaceutical and agrochemical research and for its intrinsic antifungal and antibacterial properties.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 3289-75-6
Cat. No. B1581096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-chlorophenyl)acetamide
CAS3289-75-6
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCl)Cl
InChIInChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
InChIKeyUDRCRMHFHHTVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-chlorophenyl)acetamide (CAS 3289-75-6): Core Identity and Procurement-Relevant Characteristics


2-Chloro-N-(4-chlorophenyl)acetamide (CAS 3289-75-6), also referred to as 2,4′-dichloroacetanilide or N-(4-chlorophenyl)-2-chloroacetamide, is a chlorinated acetamide derivative with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol [1]. It belongs to the N-substituted phenyl-2-chloroacetamide class, which is recognized for its broad utility as a synthetic intermediate in pharmaceutical and agrochemical research and for its intrinsic antifungal and antibacterial properties [2]. The compound is a crystalline solid at ambient temperature with a reported melting point of 168–170 °C and a predicted logP in the range of 2.3–2.6, indicating moderate lipophilicity .

Why 2-Chloro-N-(4-chlorophenyl)acetamide Cannot Be Freely Swapped with Other N-Substituted Phenyl-2-chloroacetamides


Although structurally related N-substituted phenyl-2-chloroacetamides share a common chloroacetyl scaffold, their biological activity profiles diverge substantially depending on the nature and position of the substituent on the phenyl ring [1]. A systematic head-to-head study of twelve analogs demonstrated that the para-chloro substituent confers a distinctive antimicrobial fingerprint: N-(4-chlorophenyl)-2-chloroacetamide (SP4) exhibited the lowest MIC against Candida albicans among all tested analogs, while its activity against Staphylococcus aureus and MRSA was comparable to the most potent members of the series [1]. Furthermore, the para-chloro derivative displays a unique logP-lipophilicity window that influences membrane permeability differently than the unsubstituted, methyl, fluoro, or bromo analogs, directly impacting its predicted ADME profile [1]. These quantitative differences mean that substituting 2-chloro-N-(4-chlorophenyl)acetamide with a close analog such as N-phenyl-2-chloroacetamide or N-(4-fluorophenyl)-2-chloroacetamide would yield a measurably different antimicrobial outcome, particularly against fungal targets.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-chlorophenyl)acetamide Against Its Closest Analogs


Superior Anti-Candida Albicans Potency Compared to Other N-Substituted Phenyl-2-chloroacetamides

In a standardized broth microdilution assay, N-(4-chlorophenyl)-2-chloroacetamide (SP4) demonstrated an MIC of 60 μg/mL against Candida albicans, which was the lowest recorded value among all twelve tested N-substituted phenyl-2-chloroacetamide analogs [1]. This represents a 3.2-fold improvement over the unsubstituted parent compound N-phenyl-2-chloroacetamide (SP1, MIC 190 μg/mL) and a 5.5-fold improvement over the 4-methyl analog (SP2, MIC 330 μg/mL). The 4-bromo analog (SP5) matched the methyl derivative at 330 μg/mL, while the 4-fluoro analog (SP6) showed intermediate activity at 110 μg/mL [1].

Antifungal susceptibility Candida albicans Structure-activity relationship

Species-Specific Antifungal Activity Against Trichophyton asteroides Not Demonstrated by Common Analogs

2-Chloro-N-(4-chlorophenyl)acetamide, designated as 2,4′-dichloroacetanilide, has been reported to inhibit the dermatophyte Trichophyton asteroides with a minimum inhibitory concentration of 6.25 μg/mL . This level of potency is notable because closely related chloroacetamides such as N-phenyl-2-chloroacetamide and N-(4-fluorophenyl)-2-chloroacetamide have not been documented to exhibit activity against this specific fungal species in published screening panels [1]. The T. asteroides MIC of 6.25 μg/mL places this compound in a potency range that is relevant for topical antifungal formulation development.

Dermatophyte inhibition Trichophyton asteroides Antifungal screening

Lipophilicity Profile Distinct from Unsubstituted and 4-Fluoro Analogs Driving Differential Membrane Permeability Predictions

The computed logP of N-(4-chlorophenyl)-2-chloroacetamide (SP4) is 2.17, which is 0.45 log units higher than the unsubstituted parent SP1 (logP 1.72) and 0.46 log units higher than the 4-fluoro analog SP6 (logP 1.71) [1]. This difference falls within the range known to influence passive membrane diffusion and oral bioavailability predictions. All compounds met Lipinski’s Rule of Five criteria, but the higher lipophilicity of SP4 is associated with enhanced predicted gastrointestinal absorption (91.969% vs. 91.156% for SP1) and a higher blood-brain barrier penetration coefficient (Cbrain/Cblood = 1.65555 for SP3 reference; SP4 value comparable), suggesting differential pharmacokinetic behavior [1].

QSAR Lipophilicity ADME prediction

Antimycobacterial and Rapid Bactericidal Activity Against Staphylococcus aureus Differentiating from Narrow-Spectrum Chloroacetamides

2-Chloro-N-(4-chlorophenyl)acetamide (2CPA) has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Rv and Mycobacterium smegmatis at concentrations above 0.1 mM in fluorescence-based viability assays, and exhibits a potent bactericidal effect against Staphylococcus aureus with an MIC of 0.06 mg/mL at 30 minutes . In contrast, the broader panel of N-substituted phenyl-2-chloroacetamides tested by Stolić et al. (2021) showed primarily bacteriostatic activity against S. aureus, with MICs ranging from 40 to 150 μg/mL and no reported rapid bactericidal kinetics [1]. Additionally, 2CPA is active against Enterococcus faecalis (MIC 4 mg/mL, 30 min), indicating a Gram-positive spectrum that includes organisms not typically covered by simpler chloroacetamide analogs .

Antitubercular activity Bactericidal kinetics Mycobacterium tuberculosis

Physical Property Differentiation: Lower Melting Point Permits Easier Formulation Compared to Positional Isomer 2,4-Dichloroacetanilide

2-Chloro-N-(4-chlorophenyl)acetamide (2,4′-dichloroacetanilide) exhibits a melting point of 168–170 °C . Its positional isomer N-(2,4-dichlorophenyl)acetamide (2,4-dichloroacetanilide, CAS 6975-29-7) has a significantly higher melting point of 216–218 °C . This 48 °C difference directly impacts thermal processing requirements during formulation development. The lower melting point of the 4′-chloro isomer can facilitate melt-processing techniques and may improve solubility in lipophilic excipients used in topical antifungal formulations.

Melting point comparison Formulation feasibility Positional isomer differentiation

Preferred Application Scenarios for 2-Chloro-N-(4-chlorophenyl)acetamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies in Antifungal Drug Discovery Targeting Candida spp.

The 3–5-fold superior anti-Candida albicans potency of the 4-chloro analog (MIC 60 μg/mL) compared to the unsubstituted (190 μg/mL), 4-methyl (330 μg/mL), and 4-bromo (330 μg/mL) analogs [1] makes this compound an ideal reference point for SAR studies exploring the role of halogen substitution on antifungal activity. Researchers can use this compound as a benchmark to evaluate whether further modifications at the 4-position retain or enhance the anti-Candida effect, with quantitative comparability to a well-characterized series.

Topical Antifungal Formulation Development Against Dermatophyte Infections

The documented MIC of 6.25 μg/mL against Trichophyton asteroides , combined with a moderate melting point (168–170 °C) that is amenable to thermal processing, supports the selection of 2-chloro-N-(4-chlorophenyl)acetamide as a starting active pharmaceutical ingredient candidate for topical antifungal formulations targeting dermatophytosis. The absence of documented T. asteroides activity in common analogs avoids the procurement of inactive alternatives for this specific indication.

Antimycobacterial Screening and Rapid Bactericidal Kinetics Research

For laboratories engaged in tuberculosis drug discovery or Gram-positive bactericidal kinetics studies, the dual antimycobacterial activity (M. tuberculosis H37Rv active at >0.1 mM) and rapid S. aureus killing (MIC 0.06 mg/mL at 30 minutes) provide a consolidated testing opportunity. This compound can serve as a single probe to investigate both mycobacterial and staphylococcal time-dependent killing mechanisms, a profile not reported for other N-substituted phenyl-2-chloroacetamides in the available literature.

QSAR Model Building and ADME Prediction Validation with Halogenated Chloroacetamide Series

The well-defined logP of 2.17 and its systematic variation from the unsubstituted (logP 1.72) and 4-fluoro (logP 1.71) analogs [1] make this compound a valuable data point for constructing and validating QSAR models that predict the relationship between para-halogen substitution, lipophilicity, and antimicrobial potency. Computational chemistry groups can use this quantitative lipophilicity ladder to calibrate in silico permeability models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(4-chlorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.